N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at the 4th position and a pyridin-4-yl group at the 5th position. The sulfanyl bridge connects the triazole to an acetamide moiety bearing a 3-fluoro-4-methylphenyl substituent. The fluorine atom and pyridine ring may enhance metabolic stability and binding affinity, respectively, while the furan moiety could influence lipophilicity .
Properties
Molecular Formula |
C21H18FN5O2S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H18FN5O2S/c1-14-4-5-16(11-18(14)22)24-19(28)13-30-21-26-25-20(15-6-8-23-9-7-15)27(21)12-17-3-2-10-29-17/h2-11H,12-13H2,1H3,(H,24,28) |
InChI Key |
ZXOKFURVNKHOME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the fluorinated phenyl derivative, the furan-2-ylmethyl derivative, the pyridin-4-yl derivative, and the 1,2,4-triazole derivative. These intermediates are then coupled through a series of reactions involving nucleophilic substitution, cyclization, and sulfanyl acetamide formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, solvent choice, and reaction time. Additionally, the use of catalysts and purification techniques such as recrystallization and chromatography are essential to obtain the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a fluorinated phenyl group, a furan ring, a pyridine ring, and a triazole ring interconnected through a sulfanyl acetamide linkage. Its molecular formula is with a molecular weight of approximately 423.5 g/mol. The structure allows for diverse interactions with biological targets, making it a valuable candidate for further study.
Scientific Research Applications
-
Chemistry
- Building Block for Synthesis : This compound serves as an essential building block for synthesizing more complex molecules. Its unique functional groups enable it to act as a reagent in various organic reactions, facilitating the development of novel compounds.
-
Biology
- Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties. In controlled experiments, it demonstrated effective inhibition against various microbial strains, showing promise as a potential therapeutic agent in treating infections.
- Antifungal Properties : Similar studies have highlighted its antifungal capabilities, particularly against resistant strains, making it relevant in the fight against fungal infections.
- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines by modulating critical signaling pathways involved in cell growth and survival.
-
Medicine
- Therapeutic Applications : Given its biological activities, N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is being explored for potential therapeutic applications in drug development. Its efficacy against specific diseases positions it as a candidate for further clinical evaluation.
-
Industry
- Material Development : The unique structural characteristics of this compound allow it to be utilized in developing new materials and chemical processes. Its stability and reactivity can be harnessed in various industrial applications.
Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various triazole derivatives, this compound was shown to have an IC50 value comparable to standard treatments . These findings indicate its potential as an effective antimicrobial agent.
Anticancer Activity
Research into the anticancer properties of this compound has revealed its ability to inhibit specific cancer cell lines effectively. Studies reported IC50 values that suggest modifications to substituents can enhance activity against cancer cells . The introduction of different functional groups significantly impacts binding affinity to target proteins involved in cancer progression.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various microbial strains |
| Antifungal | Demonstrated efficacy against resistant fungal strains |
| Anticancer | Induces apoptosis in cancer cells; potential for drug development |
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole-Based Acetamides
Key Observations :
- Pyridine Position : The target’s pyridin-4-yl group (vs. pyridin-2-yl in ) may improve π-π stacking in receptor binding.
- Furan vs.
- Halogen Effects : The 3-fluoro-4-methylphenyl group in the target combines fluorine’s electronegativity with methyl’s steric effects, contrasting with chloro-fluorophenyl in .
Anti-Exudative and Anti-Inflammatory Activity
Compounds with 4-amino-5-(furan-2-yl)-triazole sulfanyl acetamides (e.g., ) exhibit significant anti-exudative activity (AEA) at 10 mg/kg, comparable to diclofenac sodium . The target compound lacks the amino group but introduces a pyridinyl-furan combination, which may shift activity toward anti-inflammatory or antimicrobial pathways .
Antimicrobial Activity
N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides () show MIC values of 12.5–25 µg/mL against E. coli and S. aureus. The target’s pyridin-4-yl group and fluorine substituent could enhance membrane penetration, though the absence of carbamoyl groups might reduce potency .
Receptor Agonist Activity
VUAA-1 and OLC-12 (), structurally related triazole sulfanyl acetamides, act as Orco agonists.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : Analogous compounds (e.g., : C15H12ClFN4O2S, M = 366.8 g/mol) suggest the target likely has a mass of ~380–400 g/mol, within Lipinski’s limits .
- Solubility : The pyridine and fluorine substituents may improve aqueous solubility compared to tert-butyl/methoxy analogs () .
- pKa : Predicted pKa ~11.3 (similar to ) indicates partial ionization at physiological pH, aiding membrane permeability .
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound with significant potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 423.5 g/mol. Its IUPAC name is this compound. The compound features a complex structure that includes a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H18FN5O2S |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZXOKFURVNKHOME-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key intermediates include fluorinated phenyl derivatives and various heterocycles. The reactions often utilize nucleophilic substitution and cyclization techniques to construct the triazole and sulfanyl groups effectively.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in target organisms. This interaction can modulate enzyme activity and influence various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds with triazole moieties exhibit potent antimicrobial properties. A study compared the antimicrobial efficacy of this compound against several pathogens, revealing that it demonstrated significant inhibitory effects similar to established antibiotics like ampicillin .
Case Study: Antimicrobial Efficacy
In a controlled experiment assessing the antimicrobial activity of various triazole derivatives, this compound was shown to have an IC50 value comparable to that of standard treatments .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Its structural features allow it to inhibit specific cancer cell lines effectively. In vitro studies have shown that compounds similar to this one can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell growth and survival .
Research Findings on Anticancer Activity
A study reported IC50 values for several derivatives containing the triazole ring structure, indicating that modifications to the substituents can enhance anticancer activity . The introduction of different functional groups significantly impacted the binding affinity to target proteins involved in cancer progression.
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The compound is synthesized via a multi-step process:
- Step 1 : Alkylation of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide with α-chloroacetamides in the presence of KOH .
- Step 2 : Modification of the triazole ring via Paal-Knorr condensation to introduce the pyrolium fragment, enhancing structural complexity .
- Step 3 : Final purification using column chromatography and structural validation via NMR and mass spectrometry .
Q. How is the structural identity of this compound confirmed in academic research?
Key techniques include:
Q. What preliminary biological assays are used to evaluate its anti-exudative activity?
Anti-exudative activity is tested in vivo using a rat model:
- Carrageenan-induced paw edema : Compounds are administered intraperitoneally, and edema reduction is measured at 3–6 hours post-induction .
- Dose-response studies : Typically at 50–100 mg/kg, with indomethacin as a positive control .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution, methyl groups) influence anti-exudative activity?
Structure-activity relationship (SAR) studies reveal:
- Fluorine at the 3-position on the phenyl ring enhances activity by increasing lipophilicity and membrane permeability .
- Methyl groups on the phenyl or triazole rings improve metabolic stability but may reduce solubility, requiring formulation optimization .
- Furan-2-ylmethyl substitution on the triazole ring is critical for binding to inflammatory targets (e.g., COX-2) .
Q. What experimental strategies resolve contradictions in SAR data for analogs of this compound?
Conflicting SAR results can be addressed via:
- Isosteric replacements : Swapping pyridine with pyrimidine to test electronic effects .
- Dual-activity assays : Correlating anti-exudative activity with COX-2 inhibition or cytokine suppression to identify off-target effects .
- Computational modeling : Molecular docking to predict binding affinities and validate substituent interactions .
Q. What advanced spectroscopic methods are used to study its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to proteins like albumin or inflammatory enzymes .
- Fluorescence Quenching : Measures interactions with DNA or enzymes (e.g., using tryptophan residues as probes) .
- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for target binding .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction yields (e.g., varying solvent polarity or temperature gradients) .
- In Vivo Testing : Adhere to OECD guidelines for animal studies, including ethical approval and sample size calculations .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to disentangle substituent effects in SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
